2,2'-[1,2-Phenylenebis(oxy)]diphenol
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Overview
Description
2,2’-[1,2-Phenylenebis(oxy)]diphenol is an organic compound characterized by the presence of two phenol groups connected through an oxygen bridge to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(oxy)]diphenol typically involves the reaction of 1,2-dihydroxybenzene with phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-[1,2-Phenylenebis(oxy)]diphenol may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-Phenylenebis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,2’-[1,2-Phenylenebis(oxy)]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-[1,2-Phenylenebis(oxy)]diphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1,2-Phenylenebis(oxy)]diacetamide
- 2,2’-[1,2-Phenylenebis(oxy)]diacetate
Uniqueness
2,2’-[1,2-Phenylenebis(oxy)]diphenol is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
53181-24-1 |
---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[2-(2-hydroxyphenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H14O4/c19-13-7-1-3-9-15(13)21-17-11-5-6-12-18(17)22-16-10-4-2-8-14(16)20/h1-12,19-20H |
InChI Key |
PGZXVWMZYVIVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=CC=C2OC3=CC=CC=C3O |
Origin of Product |
United States |
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